molecular formula C28H36N2O2S B1193024 LRH-1 agonist-6N

LRH-1 agonist-6N

Número de catálogo B1193024
Peso molecular: 464.668
Clave InChI: COQCBADNBTZWQG-NSVAZKTRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LRH-1 agonist-6N is a novel potent agonist of the liver receptor homolog-1 (LRH-1, NR5A2).

Aplicaciones Científicas De Investigación

LRH-1 Agonist-6N in Metabolic Disease Treatment

The LRH-1 agonist-6N, developed through structure-activity relationship studies, shows significant promise in treating metabolic disorders. It has been identified as a critical tool for both studying LRH-1 biology and addressing a range of metabolic diseases. This development is rooted in the agonist's ability to bind with picomolar affinity and elicit target gene expression more effectively than previous compounds (Cato et al., 2020).

Role in Understanding LRH-1 Biology

LRH-1 agonist-6N plays a significant role in advancing the understanding of LRH-1 biology. Its ability to engage with and communicate from both sites of agonist binding, as demonstrated in RNA-seq studies, offers insights into how this nuclear receptor operates. This understanding is vital for developing therapeutic strategies for various metabolic disorders (Cato et al., 2021).

Potential in Treating Inflammatory Bowel Diseases

The first low nanomolar LRH-1 agonist, discovered through a structure-guided approach, has shown potential in treating inflammatory bowel diseases. It increases the expression of LRH-1-controlled steroidogenic genes and promotes anti-inflammatory gene expression changes in an organoid model of this disease, indicating its therapeutic potential (Mays et al., 2019).

Implications in Cancer Treatment

LRH-1, implicated in several cancers, can be targeted by LRH-1 agonists for therapeutic purposes. LRH-1 agonists and antagonists are being explored in the context of breast, pancreatic, and gastrointestinal cancers. The development of such agonists, including 6N, opens up new avenues for cancer treatment (Nadolny & Dong, 2015).

Enhancement of LRH-1 Agonist Potency

Continued research on LRH-1 agonist-6N has led to the enhancement of its solubility, potency, and efficacy. This progress is crucial for the practical application of these agonists in clinical and laboratory contexts, particularly for metabolic diseases (Flynn et al., 2018).

Development of Novel Agonists Through Structural Insights

Advancements in the structural understanding of LRH-1 and its binding with synthetic agonists have enabled the development of novel LRH-1 agonists. These developments have broadened the potential therapeutic applications of LRH-1 agonists, including 6N, in various metabolic and inflammatory disorders (Cornelison et al., 2020).

Propiedades

Nombre del producto

LRH-1 agonist-6N

Fórmula molecular

C28H36N2O2S

Peso molecular

464.668

Nombre IUPAC

(3aR,6S,6aR)-2-Hexyl-3-phenyl-3a-(1-phenylvinyl)-6-(sulfamoylamino)-1,3a,4,5,6,6a-hexahydropentalene

InChI

InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1

Clave InChI

COQCBADNBTZWQG-NSVAZKTRSA-N

SMILES

O=S(N[C@H]1CC[C@@]2(C(C3=CC=CC=C3)=C)C(C4=CC=CC=C4)=C(CCCCCC)C[C@@]12[H])(N)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

LRH-1 agonist-6N

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LRH-1 agonist-6N
Reactant of Route 2
LRH-1 agonist-6N
Reactant of Route 3
LRH-1 agonist-6N
Reactant of Route 4
LRH-1 agonist-6N
Reactant of Route 5
LRH-1 agonist-6N
Reactant of Route 6
Reactant of Route 6
LRH-1 agonist-6N

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.